4-Octoxybenzamide
Description
4-Octoxybenzamide (C₁₅H₂₃NO₂) is a benzamide derivative featuring an octoxy substituent at the para position of the benzene ring. The octoxy group—a long-chain alkoxy moiety—imparts distinct physicochemical properties, including enhanced lipophilicity and reduced aqueous solubility compared to shorter-chain analogs.
Properties
IUPAC Name |
4-octoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDRXDKCHCTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394000 | |
| Record name | 4-octoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203243-94-1 | |
| Record name | 4-(Octyloxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203243-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-octoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-(octyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octoxybenzamide is typically synthesized through the reaction of 4-hydroxybenzamide with n-octanol in the presence of a catalytic amount of sulfuric acid. This method is considered green, rapid, mild, and highly efficient. The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Octoxybenzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position in alkylbenzenes is particularly reactive towards oxidation.
Substitution: The presence of the octyloxy group can facilitate nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Octoxybenzamide has been investigated for its potential anticancer properties. Research indicates that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance its efficacy against breast cancer cells by acting as topoisomerase inhibitors, which are crucial for DNA replication and repair processes .
Tyrosinase Inhibition
The compound is also studied for its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents in cosmetic formulations. Research has demonstrated that certain benzamide derivatives can effectively inhibit tyrosinase activity, making them promising candidates for cosmetic applications aimed at reducing hyperpigmentation .
Materials Science
Polymeric Applications
In materials science, this compound can be utilized in the synthesis of polymeric materials. Its octoxy group enhances solubility and processability, which are critical for creating high-performance polymers used in coatings and adhesives. The incorporation of such compounds into polymer matrices can lead to improved thermal stability and mechanical properties .
Liquid Crystals
The compound's structural characteristics make it suitable for liquid crystal applications. Liquid crystals are essential in display technologies, and the introduction of alkoxy groups like octoxy can significantly influence the phase behavior and thermal properties of liquid crystal formulations .
Biochemical Applications
Biological Assays
this compound is employed in various biological assays due to its ability to interact with specific biological targets. Its derivatives have been tested for antimicrobial activities, showing effectiveness against certain bacterial strains, which suggests potential applications in developing new antibiotics or preservatives .
Molecular Probes
The compound can also serve as a molecular probe in biochemical research. By modifying this compound, researchers can create fluorescent labels that allow for the visualization of cellular processes or interactions at the molecular level, aiding in drug discovery and development .
Case Studies
Mechanism of Action
The mechanism of action of 4-Octoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzymatic activities and interaction with cellular membranes. The presence of the octyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical behaviors of benzamide derivatives are heavily influenced by substituent groups. Below, 4-Octoxybenzamide is compared with three structurally related compounds: 2-Aminobenzamide, 4-(Dimethylamino)benzohydrazide, and 4-((Thiophen-2-yl-methylene)amino)benzamide.
Physicochemical Properties
*Estimated via computational modeling (similar alkoxy-substituted benzamides).
Biological Activity
4-Octoxybenzamide, a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an octoxy group (-C8H17) attached to a benzamide core. This structural modification can influence its lipophilicity and biological interactions. The compound's chemical formula is , with a molecular weight of 249.35 g/mol.
Research indicates that benzamide derivatives can act as selective inhibitors for various biological targets. For instance, studies have shown that certain benzamide derivatives inhibit phosphodiesterase IV (PDE IV), which plays a critical role in regulating cyclic AMP levels within cells. This inhibition can lead to anti-inflammatory effects and has potential applications in treating asthma and other inflammatory diseases .
Biological Activity and Therapeutic Applications
1. Anti-inflammatory Effects:
this compound has been explored for its anti-inflammatory properties. As a PDE IV inhibitor, it may reduce the production of pro-inflammatory cytokines, thus alleviating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
2. Anticancer Potential:
Recent studies have investigated the anticancer properties of benzamide derivatives, including this compound. In vitro assays have demonstrated that certain benzamide compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
3. Tyrosinase Inhibition:
Tyrosinase is an enzyme involved in melanin production and is a target for skin whitening agents and anti-cancer therapies. Some studies have indicated that benzamide derivatives can inhibit tyrosinase activity, making them candidates for cosmetic applications .
Case Studies and Experimental Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
